N-(2,6-dioxopiperidin-3-yl)benzamide

Catalog No.
S1972491
CAS No.
91393-02-1
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-dioxopiperidin-3-yl)benzamide

CAS Number

91393-02-1

Product Name

N-(2,6-dioxopiperidin-3-yl)benzamide

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)benzamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17)

InChI Key

QDCDITVKCKBZTO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2

N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic compound characterized by its unique structure that includes a piperidine ring with two carbonyl groups at the 2 and 6 positions, and a benzamide moiety. This compound can be represented by the chemical formula C12H12N2O3C_{12}H_{12}N_2O_3. The piperidine ring contributes to its potential biological activity, while the benzamide group enhances its solubility and interaction with biological targets.

Typical of amides and diketones. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The diketone functionality can be reduced to form corresponding alcohols or other derivatives.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, allowing for further functionalization.

Research indicates that N-(2,6-dioxopiperidin-3-yl)benzamide exhibits significant biological activities. It has been studied for its potential as an inhibitor in various biochemical pathways. For instance, it has been reported to inhibit certain enzymes involved in cancer progression, making it a candidate for anticancer drug development . Additionally, its structural features suggest possible interactions with neurotransmitter systems, which warrants further investigation into its neuropharmacological properties.

The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide typically involves several steps:

  • Formation of Diketone: The starting material, 3-aminopiperidine-2,6-dione, is synthesized from commercially available precursors through established methods involving cyclization and oxidation.
  • Amidation Reaction: The diketone is reacted with benzoyl chloride or an equivalent benzamide source in a suitable solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to yield N-(2,6-dioxopiperidin-3-yl)benzamide .
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

N-(2,6-dioxopiperidin-3-yl)benzamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents or neuroactive drugs.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.

Studies on N-(2,6-dioxopiperidin-3-yl)benzamide's interactions with biological targets have revealed promising results. Molecular docking studies suggest that it may bind effectively to specific enzyme active sites or receptor sites involved in disease mechanisms. This binding affinity indicates potential therapeutic applications in treating conditions such as cancer or neurological disorders .

Several compounds share structural similarities with N-(2,6-dioxopiperidin-3-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamideContains an acetyl group on the amide nitrogenPotential anticancer activity
N-(4-fluorobenzoyl)-N-(2,6-dioxopiperidin-3-yl)acetamideFluorinated benzoyl groupEnhanced selectivity against specific targets
N-(2-hydroxyphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamideHydroxylated phenyl groupIncreased solubility and bioavailability

The uniqueness of N-(2,6-dioxopiperidin-3-yl)benzamide lies in its specific combination of piperidine and benzamide functionalities that confer distinct pharmacological properties not fully replicated in its analogs.

Condensation Reaction Pathways for Benzamide-Piperidine Core Assembly

The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide relies primarily on condensation reactions between benzoic acid derivatives and 3-aminopiperidine-2,6-dione. Several methodological approaches have been developed and optimized for this transformation, each offering distinct advantages in terms of yield, reaction time, and operational simplicity [1] [2].

The ethyl chloroformate method represents one of the most widely employed approaches for benzamide-piperidine core assembly [1]. This methodology involves the treatment of the appropriate carboxylic acid with triethylamine in dichloromethane under ice-salt bath conditions, followed by dropwise addition of ethyl chloroformate over 20 minutes. The activated intermediate subsequently reacts with 3-aminopiperidine-2,6-dione hydrochloride in the presence of additional triethylamine at room temperature. This protocol typically yields 70-85% of the desired benzamide derivatives within 3-4 hours, with products exhibiting greater than 95% purity by HPLC analysis [1].

Direct amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride represents a more recent and efficient alternative [3]. This water-based methodology utilizes EDC as the coupling reagent in conjunction with pyridine as base, operating at 60°C for 15-45 minutes. The approach demonstrates remarkable efficiency, achieving 85-99% yields while allowing for product precipitation directly from the reaction mixture, thereby eliminating the need for extensive aqueous workup procedures [3]. The scalability of this method has been demonstrated from millimolar to gram-scale synthesis without observable racemization [3].

Traditional acid chloride formation provides another viable pathway, particularly when employing thionyl chloride or oxalyl chloride as activating agents [4]. The acid chloride intermediates demonstrate high reactivity toward 3-aminopiperidine-2,6-dione, typically furnishing products in 60-80% yield within 2-3 hours at room temperature. However, this methodology requires careful handling of the acid chloride intermediates and may not be suitable for acid-sensitive substrates [4].

The mixed anhydride method, utilizing ethyl chloroformate and triethylamine, offers controlled reactivity through staged activation [1]. The carboxylic acid undergoes initial activation at 0°C, followed by warming to room temperature for coupling with the amine component. This approach provides yields of 65-80% over 1-3 hours and demonstrates particular utility for sterically hindered substrates [1].

Classical peptide coupling conditions employing N,N-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole provide reliable results with yields ranging from 75-90% over 12-24 hours [5]. While this methodology requires extended reaction times, it offers excellent functional group tolerance and can be scaled effectively for larger preparations [5].

Reaction MethodReagentsReaction Time (hours)Typical Yield (%)Temperature (°C)
Ethyl Chloroformate MethodTriethylamine, Ethyl chloroformate, 3-aminopiperidine-2,6-dione HCl3-470-85Room Temperature
Direct Amide Coupling with EDCEDC- HCl, Pyridine, 3-aminopiperidine-2,6-dione15-45 minutes85-9960
Acid Chloride MethodThionyl chloride, Oxalyl chloride2-360-80Room Temperature
Mixed Anhydride MethodEthyl chloroformate, Triethylamine1-365-800 to Room Temperature
HOBt/DCC SystemN,N-Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole12-2475-90Room Temperature

Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives necessitates careful consideration of the coupling reagent system employed, as the stereochemical integrity of the piperidine-2,6-dione moiety must be preserved throughout the transformation [6] [7]. Modern coupling reagents offer varying degrees of efficiency and stereoselectivity, with selection criteria dependent upon substrate structure, reaction scale, and economic considerations [8].

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate represents the gold standard for challenging amide coupling reactions, particularly those involving sterically hindered substrates [8]. This reagent generates highly reactive O-7-azabenzotriazole active esters that facilitate efficient coupling while minimizing racemization. With a solubility of 0.45 M in N,N-dimethylformamide and demonstrated reactivity order of 1 (highest), HATU provides excellent results for the preparation of optically pure benzamide derivatives [8]. However, the high cost relative to simpler coupling reagents (10-15 times that of EDC) limits its application to specialized synthetic challenges [8].

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate offers a more economically viable alternative for routine synthesis [8]. With reactivity order 4 and 0.5 M solubility in N,N-dimethylformamide, HBTU provides reliable coupling efficiency while maintaining reasonable cost considerations (8-12 times that of EDC) [8]. This reagent demonstrates excellent performance for the synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives, particularly when substrate complexity does not warrant the use of more expensive alternatives [8].

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate presents advantages for in situ activation strategies due to its excellent solubility profile (>1.5 M in N,N-dimethylformamide) and absence of guanidinylation side reactions [8]. With reactivity order 4 and moderate cost impact (6-10 times that of EDC), PyBOP provides clean reaction profiles and straightforward purification procedures [8]. The phosphonium-based activation mechanism offers particular benefits when working with base-sensitive substrates or when extended reaction times are required [8].

Recent developments in coupling reagent technology have introduced 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)] methylene]methanaminium hexafluorophosphate as a highly efficient alternative [8]. COMU demonstrates reactivity comparable to HATU (reactivity order 1-2) while offering improved safety profiles due to the absence of potentially explosive triazole components [8]. The 1.5 M solubility in N,N-dimethylformamide and limited solution stability necessitate fresh preparation of reagent solutions, but the enhanced reactivity toward hindered couplings justifies this operational requirement [8].

For large-scale applications where cost considerations predominate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride remains the reagent of choice [3] [9]. The water solubility of EDC enables aqueous workup procedures that simplify product isolation, while the formation of water-soluble urea byproducts facilitates purification [9]. Although the reactivity order of 5 indicates lower coupling efficiency compared to modern alternatives, the significant cost advantage (baseline comparison reagent) makes EDC attractive for manufacturing applications [3].

7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate provides the highest reactivity (order 1) among phosphonium-based coupling reagents [8]. With excellent solubility characteristics (>1.5 M in N,N-dimethylformamide) and clean reaction profiles, PyAOP demonstrates particular utility for fragment condensation and peptide cyclization reactions [8]. However, the very high cost relative to EDC (15-20 times) restricts its application to specialized synthetic challenges where alternative reagents prove inadequate [8].

Coupling ReagentFull NameReactivity OrderSolubility in DMF (M)Cost Relative to EDC
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1 (Highest)0.45High (10-15x)
HBTU2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate40.5High (8-12x)
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate4>1.5High (6-10x)
COMU1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)] methylene]methanaminium hexafluorophosphate1-21.5High (12-18x)
EDC- HCl1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride5Water solubleLow (1x)
DCCN,N-Dicyclohexylcarbodiimide3LimitedLow (2-3x)
PyAOP7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate1>1.5Very High (15-20x)

Purification Techniques and Yield Optimization Strategies

The purification of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives requires careful selection of methodology based upon product characteristics, scale requirements, and purity specifications [10] [11]. Multiple complementary approaches have been developed to address the diverse challenges encountered in pharmaceutical and research applications [12] [13].

Column chromatography using silica gel stationary phase represents the most versatile purification approach for N-(2,6-dioxopiperidin-3-yl)benzamide derivatives [14]. This methodology exploits polarity differences between the target compound and synthetic impurities, typically employing gradient elution with ethyl acetate-hexane or methanol-dichloromethane solvent systems [15] [16]. Recovery rates of 75-90% are routinely achieved with final purities of 95-98%, making this approach suitable for scales up to 100 grams [14]. Processing times of 2-4 hours and solvent consumption of 0.5-2.0 liters per gram of product represent reasonable resource requirements for most applications [14].

Preparative high-performance liquid chromatography offers superior resolution and purity control, particularly for analytical standards and high-value applications [10]. Recovery rates of 85-95% with purities exceeding 98-99.5% can be achieved within 30-60 minutes processing time [10]. However, the scale limitations (up to 10 grams) and moderate solvent consumption (0.1-0.3 liters per gram) restrict this methodology to specialized applications where exceptional purity is required [10]. The ability to collect specific fractions enables isolation of closely related impurities for analytical characterization [10].

Recrystallization techniques provide cost-effective purification for larger scale applications [17] [18]. Ethanol represents the preferred recrystallization solvent for N-(2,6-dioxopiperidin-3-yl)benzamide derivatives, offering recovery rates of 65-85% with purities of 92-96% [18]. The solubility order in organic solvents (methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water) guides solvent selection for optimal crystallization conditions [18]. Processing times of 4-8 hours and solvent consumption of 0.2-0.5 liters per gram provide economical purification without scale limitations [18].

Methanol recrystallization offers comparable results with recovery rates of 70-88% and purities of 90-95% [18]. The higher solubility of benzamide derivatives in methanol compared to ethanol enables processing of more polar analogues that demonstrate limited solubility in ethanol systems [18]. Temperature-dependent solubility profiles indicate endothermic dissolution processes, suggesting that controlled cooling rates optimize crystal quality and yield [19].

Flash chromatography provides rapid purification with recovery rates of 80-92% and purities of 95-99% within 1-2 hours [14]. This methodology combines the resolution of traditional column chromatography with reduced processing times through elevated flow rates and optimized particle size distributions [14]. Scale limitations of up to 50 grams and solvent consumption of 0.3-1.0 liters per gram make this approach attractive for intermediate-scale purifications [14].

Reverse-phase high-performance liquid chromatography demonstrates exceptional performance for analytical applications, achieving recovery rates of 90-98% with purities of 99-99.9% [13] [11]. Processing times of 20-40 minutes and minimal solvent consumption (0.05-0.15 liters per gram) provide efficient purification for small-scale preparations [13]. The compatibility with mass spectrometry detection enables simultaneous purification and analytical characterization [13]. Scale limitations of up to 5 grams restrict this methodology to research applications and analytical standard preparation [13].

Purification MethodTypical Recovery (%)Purity Achieved (%)Processing TimeSolvent Consumption (L/g product)Scale Limitations
Column Chromatography (Silica Gel)75-9095-982-4 hours0.5-2.0Up to 100g
Preparative HPLC85-9598-99.530-60 minutes0.1-0.3Up to 10g
Recrystallization from Ethanol65-8592-964-8 hours0.2-0.5No limit
Recrystallization from Methanol70-8890-954-8 hours0.2-0.5No limit
Flash Chromatography80-9295-991-2 hours0.3-1.0Up to 50g
Reverse Phase HPLC90-9899-99.920-40 minutes0.05-0.15Up to 5g

Scalability Challenges in Industrial Production

The industrial production of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives presents significant scalability challenges that extend beyond simple reaction scale-up considerations [20] [21] [22]. These challenges encompass technical, economic, and regulatory aspects that must be systematically addressed to ensure successful commercial manufacturing [23] [24].

Laboratory-scale synthesis (1-10 grams) focuses primarily on method optimization and proof-of-concept studies [21]. At this scale, reaction conditions can be precisely controlled, and yield losses typically remain within 5-10% of laboratory benchmarks [21]. Critical parameters center on fundamental reaction optimization, including temperature profiles, stoichiometry, and reaction kinetics [21]. The cost impact factor remains at baseline (1x) as material costs represent a minor consideration relative to development expenses [21].

Pilot-scale operations (100 grams to 1 kilogram) introduce the first significant scalability challenges, particularly in heat management and solvent recovery systems [20] [21]. The exothermic nature of amide coupling reactions necessitates careful temperature control to prevent thermal decomposition or unwanted side reactions [20]. Mixing efficiency becomes critical as reaction vessel geometry affects mass transfer rates and reaction homogeneity [20]. Typical yield losses increase to 10-15% due to heat transfer limitations and incomplete mixing [21]. Solvent recovery systems must be implemented to manage the economic and environmental impact of large solvent volumes [22]. Cost impact factors increase to 2-3 times laboratory costs due to equipment requirements and process development needs [21].

Manufacturing scale (10-100 kilograms) operations face equipment design challenges and waste treatment considerations that significantly impact process economics [22] [25]. Mass transfer limitations become pronounced as reactor dimensions increase, often requiring specialized mixing systems or modified reaction conditions [23]. Impurity control assumes greater importance as trace contaminants can accumulate to significant levels in large batches [22]. Yield losses typically increase to 15-25% due to scale-dependent factors including wall effects, temperature gradients, and extended processing times [21]. Waste treatment systems must address both organic solvent recovery and aqueous waste streams containing coupling reagent byproducts [22]. Cost impact factors reach 5-8 times laboratory costs due to capital equipment, utilities, and waste management requirements [21].

Commercial production scales (greater than 100 kilograms) introduce regulatory compliance and cost optimization pressures that fundamentally alter process design considerations [22] [24]. Process robustness becomes paramount as manufacturing campaigns cannot tolerate the variability acceptable at smaller scales [23]. Environmental impact assessment requires comprehensive evaluation of solvent emissions, waste generation, and energy consumption [25]. Yield losses can reach 20-30% due to the conservative operating conditions required for regulatory compliance and quality assurance [21]. Advanced process control systems, validated analytical methods, and comprehensive documentation add significant complexity to commercial operations [22].

The transition from carbodiimide-based coupling reagents to more expensive alternatives presents particular challenges for commercial production [24]. While laboratory studies may employ HATU or PyBOP for optimal results, industrial applications often revert to EDC-based systems to control material costs [3]. This compromise requires extensive process reoptimization to achieve acceptable yields and quality with less reactive coupling systems [3].

Environmental regulations increasingly influence industrial process design, particularly regarding volatile organic compound emissions and waste water treatment [25]. The large solvent volumes required for benzamide synthesis and purification necessitate comprehensive solvent recovery and recycling systems [22]. Waste streams containing coupling reagent byproducts require specialized treatment to meet discharge standards [25].

Cost optimization at commercial scale often drives fundamental changes in synthetic strategy [24]. Direct coupling methods that minimize the number of synthetic steps become preferred despite potentially lower yields per step [21]. Continuous manufacturing processes may replace traditional batch operations to improve efficiency and reduce capital costs [23]. Integration of synthesis and purification operations can reduce overall processing time and solvent consumption [22].

Scale FactorMain ChallengesTypical Yield Loss (%)Critical ParametersCost Impact Factor
Laboratory (1-10g)Method optimization5-10Reaction conditions1x
Pilot Scale (100g-1kg)Heat management, Solvent recovery10-15Mixing efficiency, Temperature control2-3x
Manufacturing (10-100kg)Equipment design, Waste treatment15-25Mass transfer, Impurity control5-8x
Commercial (>100kg)Regulatory compliance, Cost optimization20-30Process robustness, Environmental impact10-15x

XLogP3

0.4

Other CAS

91393-02-1

Dates

Modify: 2024-04-15

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